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Abstract
Epaminurad (formerly known as UR-1102 or URC102) is a novel, orally active, and selective

inhibitor of the human urate transporter 1 (hURAT1). Developed for the treatment of

hyperuricemia and gout, its mechanism of action focuses on increasing the renal excretion of

uric acid. Preclinical studies have demonstrated its potent and selective inhibition of URAT1

over other renal transporters, leading to significant uricosuric and plasma urate-lowering effects

in animal models. Furthermore, Epaminurad has shown a favorable safety profile, including a

lower potential for hepatotoxicity compared to the uricosuric agent benzbromarone. This

technical guide provides a comprehensive overview of the preclinical pharmacology of

Epaminurad, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics,

and metabolic pathways.

Mechanism of Action
Epaminurad is a potent and selective inhibitor of URAT1, a key transporter responsible for the

reabsorption of uric acid in the proximal tubules of the kidneys.[1][2] By inhibiting URAT1,

Epaminurad blocks the reabsorption of uric acid from the renal filtrate back into the

bloodstream, thereby promoting its excretion in the urine.[2] This targeted action leads to a

reduction in serum uric acid levels.[2]
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Preclinical studies have highlighted the selectivity of Epaminurad for URAT1 over other

organic anion transporters (OATs) such as OAT1 and OAT3, which are also involved in urate

transport.[3][4] This selectivity is significant as the inhibition of OAT1 and OAT3 by other

uricosuric agents can limit their overall efficacy.[5]
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Caption: Mechanism of action of Epaminurad in the renal proximal tubule.

In Vitro Pharmacology
Transporter Inhibition Profile
The inhibitory activity of Epaminurad against key renal transporters was evaluated in human

embryonic kidney (HEK) 293 cells overexpressing the respective transporters.[3][4] The results

demonstrate a high selectivity for URAT1.
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Compound Transporter
Inhibition Constant (Ki) in
µM

Epaminurad (UR-1102) URAT1 0.057 ± 0.036[6]

OAT1 7.2 ± 0.8[6]

OAT3 2.4 ± 0.2[6]

Benzbromarone URAT1 0.051 ± 0.014[1]

OAT1 0.22 ± 0.03[1]

OAT3 0.12 ± 0.05[1]

Compound Transporter IC50 in µM

Epaminurad (UR-1102) ABCG2 72 ± 10[1]

Benzbromarone ABCG2 26 ± 1[1]

Experimental Protocol: Transporter Inhibition Assay
Cell Line: Human embryonic kidney (HEK) 293 cells transiently overexpressing human

URAT1, OAT1, or OAT3.[3][4]

Substrates:

URAT1: Radiolabeled uric acid.

OAT1 and OAT3: Radiolabeled p-aminohippuric acid (PAH).[6]

Methodology:

HEK293 cells expressing the target transporter were seeded in appropriate culture plates.

Cells were washed and pre-incubated in a buffer solution.

Various concentrations of Epaminurad (UR-1102) or the reference compound

(benzbromarone) were added to the cells.
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The radiolabeled substrate (uric acid or PAH) was then added, and the cells were

incubated for a specified period to allow for substrate uptake.

The uptake reaction was stopped by washing the cells with ice-cold buffer.

Cells were lysed, and the intracellular radioactivity was measured using a scintillation

counter to determine the extent of substrate uptake.

Inhibition constants (Ki) were calculated from the concentration-response curves.
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Caption: Workflow for the in vitro transporter inhibition assay.

In Vivo Pharmacology
Animal Model and Efficacy
The in vivo efficacy of Epaminurad was evaluated in tufted capuchin monkeys (Cebus apella),

an animal model with low uricase activity, resulting in naturally high plasma urate levels.[3][4]

Study Design: Epaminurad (3, 10, and 30 mg/kg) or benzbromarone (3, 10, 30, and 100

mg/kg) was administered orally once daily for 3 consecutive days.[3][7]

Results: Epaminurad demonstrated a dose-dependent reduction in plasma uric acid and a

significant increase in the fractional excretion of urinary uric acid (FEUA).[8] At a dose of 3

mg/kg, Epaminurad showed uricosuric and urate-lowering effects comparable to the highest

dose of benzbromarone (100 mg/kg).[6]
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Treatment Group Dose (mg/kg)
Mean Plasma Uric
Acid (mg/dL)

Fractional
Excretion of Uric
Acid (FEUA) (%)

Vehicle Control - 3.6 ± 0.2 8.8 ± 0.4

Epaminurad 3 2.5 22.6

10 2.4 35.4

30 1.8 42.1

Benzbromarone 3 3.4 10.3

10 3.0 14.5

30 2.8 18.5

100 2.7 20.6

Experimental Protocol: In Vivo Monkey Study
Animals: Four male and two female tufted capuchin monkeys (Cebus apella).[1]

Drug Administration: Epaminurad or benzbromarone was administered orally via gavage.

Sample Collection: Blood and urine samples were collected at various time points after

administration.[1]

Bioanalysis: Plasma and urinary concentrations of uric acid and creatinine were measured.

[1] Drug concentrations in plasma were also determined.

Calculation of FEUA: The fractional excretion of urinary uric acid was calculated using the

following formula: FEUA (%) = [(Urine Uric Acid × Plasma Creatinine) / (Plasma Uric Acid ×

Urine Creatinine)] × 100

Pharmacokinetics
The pharmacokinetic profile of Epaminurad was assessed in tufted capuchin monkeys

following a single oral dose.[6]
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Dose (mg/kg) Cmax (µg/mL) Tmax (h) T1/2 (h)
AUC0-inf
(µg·h/mL)

3 8.96 ± 1.74 0.6 ± 0.2 4.7 ± 0.9 26.2 ± 8.1

10 42.4 ± 12.8 0.5 ± 0.0 4.2 ± 1.1 108 ± 51

30 92.9 ± 21.0 0.8 ± 0.3 3.3 ± 0.8 257 ± 60

Metabolism
In vitro studies using human liver microsomes and hepatocytes have identified the primary

metabolic pathways of Epaminurad. The main routes of metabolism are glucuronidation and

oxidation.[3]

Major Metabolizing Enzymes:

UGT1A1: Plays a major role in the glucuronidation of Epaminurad, accounting for

approximately 70% of this pathway.[3]

CYP2C9: Exclusively mediates the oxidation of Epaminurad.[3]

Metabolic Pathways: The rank order of contribution to the overall metabolism is

glucuronidation ≥ oxidation > sulfation.[3]
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Caption: Primary metabolic pathways of Epaminurad.

Safety Pharmacology
Preclinical studies have indicated a favorable safety profile for Epaminurad. Notably, it has

demonstrated a lower potential for drug-induced hepatotoxicity compared to benzbromarone.[9]

In vitro assays assessing mitochondrial membrane potential, a marker for potential liver toxicity,

showed significantly higher IC50 values for Epaminurad (258 to 1830 µmol/L) compared to

benzbromarone (1.11 to 9.34 µmol/L).[9] Furthermore, in vivo studies in animals did not reveal

evidence of liver toxicity.[10]
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Conclusion
The preclinical data for Epaminurad strongly support its development as a novel treatment for

hyperuricemia and gout. Its potent and selective inhibition of URAT1 translates to significant

uricosuric and plasma urate-lowering effects in a relevant animal model. The favorable

pharmacokinetic profile and the reduced risk of hepatotoxicity compared to older uricosuric

agents position Epaminurad as a promising therapeutic option. Further clinical investigations

are ongoing to establish its efficacy and safety in patient populations.
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[https://www.benchchem.com/product/b607337#preclinical-pharmacology-of-epaminurad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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